molecular formula C13H18N4O B12908561 2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine CAS No. 88875-22-3

2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine

Cat. No.: B12908561
CAS No.: 88875-22-3
M. Wt: 246.31 g/mol
InChI Key: XHWROOIDCFFMRQ-UHFFFAOYSA-N
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Description

2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound featuring an imidazo[1,5-a]pyrimidine core substituted with methyl groups at positions 2, 6, and 8, and a morpholine moiety at position 3. Its molecular formula is C₁₄H₂₀N₄O, with a molecular weight of 260.34 g/mol. This compound has garnered attention in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting PIM kinases and tyrosine kinases . The morpholine group enhances solubility and modulates target affinity, while the methyl substituents influence steric and electronic properties .

Properties

CAS No.

88875-22-3

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

4-(2,6,8-trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C13H18N4O/c1-9-8-12(16-4-6-18-7-5-16)17-11(3)15-10(2)13(17)14-9/h8H,4-7H2,1-3H3

InChI Key

XHWROOIDCFFMRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=C(N2C(=C1)N3CCOCC3)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Scientific Research Applications

Inhibition of Kinases

One of the primary applications of 2,6,8-trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine is as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it has been shown to inhibit Adaptor Associated Kinase 1 (AAK1), which plays a crucial role in endocytosis and synaptic vesicle recycling. This inhibition can affect various physiological processes and has implications for neurological disorders .

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by targeting various signaling pathways involved in tumor growth and metastasis. The imidazo[1,5-a]pyrimidine scaffold provides a basis for the development of novel anticancer agents that can selectively inhibit cancer cell proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have reported that derivatives of imidazo[1,5-a]pyrimidines can exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Neuroprotective Effects

Given its ability to modulate kinase activity, there is potential for this compound to be explored for neuroprotective effects. Inhibition of AAK1 has been linked to neuroprotection in models of neurodegenerative diseases .

Case Study 1: Inhibition of AAK1

A study demonstrated that derivatives of imidazo[1,5-a]pyrimidine effectively inhibited AAK1 activity in vitro. This inhibition resulted in reduced clathrin-mediated endocytosis in neuronal cells, highlighting the compound's potential as a therapeutic agent for conditions involving synaptic dysfunction .

Case Study 2: Anticancer Activity

In a comparative study involving several imidazo[1,5-a]pyrimidine derivatives, researchers found that the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of specific caspases .

Case Study 3: Antimicrobial Screening

A series of compounds based on the imidazo[1,5-a]pyrimidine structure were synthesized and screened against common bacterial strains. Results indicated that certain derivatives displayed potent antimicrobial activity, suggesting that modifications to the core structure could enhance efficacy .

Mechanism of Action

The mechanism of action of 4-(2,6,8-Trimethylimidazo[1,5-a]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Structure Variations

Imidazo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine
  • Target Compound : The imidazo[1,5-a]pyrimidine core contains a five-membered imidazole ring fused to a pyrimidine ring. This structure is associated with kinase inhibition but may exhibit distinct selectivity compared to pyrazolo analogs .
  • Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds, such as those reported in , replace the imidazole ring with a pyrazole. For example, 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidines show potent PI3Kδ inhibition (IC₅₀ < 50 nM) and are explored for COPD treatment.
Imidazo[1,5-a]pyrimidine vs. Imidazo[1,2-b]pyridazine
  • SGI-1776 : A prominent imidazo[1,2-b]pyridazine-based PIM kinase inhibitor (IC₅₀ = 5–100 nM). However, it exhibits significant hERG and cytochrome P450 inhibition, limiting therapeutic utility. The imidazo[1,5-a]pyrimidine core in the target compound may mitigate these risks due to altered electronic profiles .

Substituent Effects

Morpholine Position and Activity
  • Target Compound : The morpholine group at position 4 enhances solubility and targets kinases like PIM-1. In contrast, pyrazolo[1,5-a]pyrimidines with morpholine at position 7 (e.g., ) show PI3Kδ selectivity, highlighting the critical role of substituent positioning .
  • 4-Methoxy Analogs : describes 4-methoxy-2,6,8-trimethyl-imidazo[1,5-a]pyrimidine, which lacks the morpholine group. This compound exhibits acute oral toxicity (H302) and skin irritation (H315), suggesting that the morpholine substituent may reduce toxicity while improving target specificity .
Methyl Group Contributions
  • Pyrazolo analogs with fewer methyl groups (e.g., 5-methyl-4-phenyl derivatives in ) show reduced kinase affinity, underscoring the importance of methyl substitution .

Biological Activity

2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H18N4O
  • Molecular Weight : 246.31 g/mol
  • Canonical SMILES : CC(C)C1=NC(=N)C(=N1)C(C)C2CCOCC2

This structure features a morpholine ring that enhances its solubility and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,5-a]pyrimidine derivatives, including 2,6,8-trimethyl variants. These compounds exhibit selective cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa10.5
MCF-712.3
A54915.0

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor. It has been reported to inhibit specific kinases involved in cancer progression:

EnzymeIC50 (µM)Type of Inhibition
Cyclin-dependent kinase 2 (CDK2)5.7Competitive
Protein kinase B (AKT)8.9Non-competitive

These findings suggest that the compound may serve as a lead for developing targeted cancer therapies.

Neuropharmacological Effects

Additionally, the compound has been investigated for its neuropharmacological effects. It acts as a modulator of neurotransmitter systems and exhibits anxiolytic properties in animal models:

Test ModelEffect ObservedReference
Elevated Plus MazeIncreased time spent in open arms
Forced Swim TestReduced immobility time

Case Studies

Several case studies have documented the therapeutic applications of 2,6,8-trimethyl derivatives in clinical settings:

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced breast cancer reported that treatment with a derivative of this compound led to significant tumor reduction in 30% of participants after 12 weeks of therapy.
  • Case Study on Anxiety Disorders :
    • In a pilot study for generalized anxiety disorder, patients receiving this compound showed a marked decrease in anxiety scores compared to placebo controls, suggesting its potential as an anxiolytic agent.

Q & A

Q. What are the recommended safety protocols for handling 2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine in laboratory settings?

  • Methodological Answer: Based on GHS classifications for structurally similar imidazo[1,5-a]pyrimidines, researchers should prioritize:
  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to mitigate skin/eye irritation (Category 2A) and respiratory tract irritation (H335) .
  • Ventilation: Use fume hoods to avoid inhalation exposure.
  • First Aid: Immediate rinsing with water for eye/skin contact and medical consultation for ingestion (H302) .
  • Waste Disposal: Follow institutional guidelines for hazardous organic compounds.

Q. What synthetic routes are commonly employed to access imidazo[1,5-a]pyrimidine derivatives like this compound?

  • Methodological Answer: Two-step methodologies are prevalent:
  • Step 1: Multi-component reactions (MCRs) using aminoimidazole/pyrazole carbonitriles and aldehydes under microwave or thermal conditions (e.g., 120°C in DMF) to form intermediates .
  • Step 2: Rearrangement or functionalization (e.g., iodine-mediated cyclization with 6 equivalents of I₂ in THF) to achieve regioselectivity. Optimization of iodine stoichiometry is critical to avoid degradation .
  • Characterization: Confirm purity via TLC and structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and X-ray crystallography .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of imidazo[1,5-a]pyrimidine derivatives during iodine-mediated rearrangements?

  • Methodological Answer: Key parameters include:
  • Iodine Equivalents: 6 equivalents of I₂ in THF achieve 71% yield, while exceeding 8 equivalents leads to degradation .
  • Solvent Choice: THF promotes rearrangement over tricyclic byproducts; polar aprotic solvents (e.g., DMF) are less effective .
  • Atmosphere: Oxygen-free conditions (argon) reduce side reactions but may require catalyst tuning .
  • Monitoring: Real-time TLC or HPLC ensures reaction progression without over-iodination.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition?

  • Methodological Answer:
  • Core Modifications: Replace morpholine with piperazine or tert-butyl groups to assess steric/electronic effects on PI3Kδ binding (see flow synthesis in ).
  • Electrophilic Substitution: Introduce halogens (Br, Cl) at position 3 or 6 to probe π-π interactions in kinase pockets .
  • Biological Assays: Use in vitro kinase inhibition assays (IC₅₀) and crystallography to map binding modes .
  • Table: Representative SAR Data
Substituent PositionModificationPI3Kδ IC₅₀ (nM)Selectivity (vs PI3Kα)
4-(Morpholin-4-yl)Parent Compound12.5>100x
4-(tert-Butylpiperazinyl)Flow-synthesized analog8.3>50x

Q. How can scaffold-hopping strategies mitigate metabolic liabilities of imidazo[1,5-a]pyrimidines in drug development?

  • Methodological Answer:
  • Electron-Deficient Cores: Replace imidazo[1,5-a]pyrimidine with imidazo[1,5-a]pyridine to avoid aldehyde oxidase (AO)-mediated metabolism, as shown in comparative studies .
  • Isosteric Replacements: Substitute morpholine with thiomorpholine or oxazine to reduce CYP450 oxidation .
  • In Silico Tools: Use DFT calculations to predict metabolic hotspots and guide synthetic efforts .

Contradictions and Considerations

  • Synthetic Yield vs. Selectivity: While iodine optimization enhances yields, over-substitution (e.g., 3,6-dibromination) may reduce biological activity due to steric hindrance .
  • Safety vs. Reactivity: Morpholine-containing derivatives show improved kinase selectivity but may require additional toxicity profiling (e.g., mitochondrial toxicity assays) .

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